Diammonium meso-galactarate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Diammonium meso-galactarate can be synthesized through the oxidation of d-galacturonic acid. This process involves the use of oxidizing agents such as nitric acid or electrolytic oxidation . The reaction conditions typically include controlled temperature and pH to ensure the efficient conversion of d-galacturonic acid to meso-galactaric acid, which is then neutralized with ammonium hydroxide to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of biotechnological methods. Microbial conversion of d-galacturonic acid using engineered strains of microorganisms such as Aspergillus niger or Escherichia coli has been explored . These microorganisms are engineered to express specific enzymes that facilitate the oxidation of d-galacturonic acid to meso-galactaric acid, followed by neutralization with ammonium ions.
Chemical Reactions Analysis
Types of Reactions: Diammonium meso-galactarate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be further oxidized using strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under controlled conditions.
Major Products Formed:
Oxidation: Further oxidation of this compound can lead to the formation of more oxidized derivatives.
Reduction: Reduction can yield partially reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Diammonium meso-galactarate has several scientific research applications:
Mechanism of Action
The mechanism of action of diammonium meso-galactarate involves its interaction with specific molecular targets and pathways. In microbial systems, it is metabolized through pathways involving enzymes such as galactarate dehydratase . This enzyme catalyzes the dehydration of meso-galactarate, leading to the formation of intermediates that are further processed in metabolic pathways. The compound’s chelating properties also enable it to bind to metal ions, influencing various biochemical processes.
Comparison with Similar Compounds
Diammonium meso-galactarate can be compared with other similar compounds such as:
Diammonium succinate: Both compounds are dicarboxylic acid salts, but diammonium succinate is derived from succinic acid.
Diammonium fumarate: Similar to this compound, this compound is a dicarboxylic acid salt but is derived from fumaric acid.
Diammonium adipate: This compound is derived from adipic acid and shares similar properties with this compound.
Uniqueness: Its ability to form gels and its role in microbial metabolism further distinguish it from other dicarboxylic acid salts .
Properties
CAS No. |
527-04-8 |
---|---|
Molecular Formula |
C6H13NO8 |
Molecular Weight |
227.17 g/mol |
IUPAC Name |
azane;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid |
InChI |
InChI=1S/C6H10O8.H3N/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);1H3/t1-,2+,3+,4-; |
InChI Key |
JLIUVUHOBNCPMC-UEXKISHTSA-N |
SMILES |
C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O.N.N |
Isomeric SMILES |
[C@@H]([C@@H]([C@H](C(=O)O)O)O)([C@@H](C(=O)O)O)O.N |
Canonical SMILES |
C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O.N |
Key on ui other cas no. |
527-04-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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